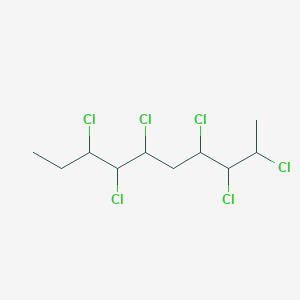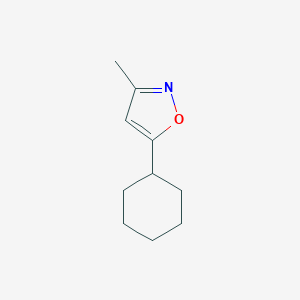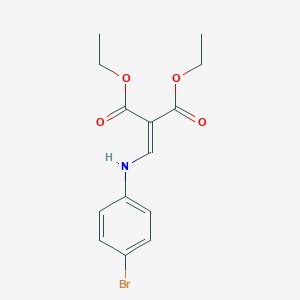
Butropium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butropium is a medication primarily used to treat pain caused by gastrointestinal inflammation, ulcers, and diseases of the gallbladder . It is classified as an anticholinergic and antispasmodic agent, specifically a muscarinic receptor antagonist . This compound is known for its ability to suppress spasms of smooth muscles in internal organs, inhibit gastric acid secretion, and relieve abdominal pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butropium bromide is synthesized through a series of chemical reactions involving the formation of an organic bromide salt. The synthetic route typically involves the reaction of butoxybenzyl chloride with tropine, followed by esterification with phenylpropanoic acid . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound bromide involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical composition and to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Butropium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds .
Scientific Research Applications
Butropium has several scientific research applications, including:
Chemistry: Used as a model compound in studying anticholinergic agents and their interactions with muscarinic receptors.
Biology: Investigated for its effects on smooth muscle contraction and its potential therapeutic uses in gastrointestinal disorders.
Medicine: Applied in the treatment of conditions like gastritis, enteritis, gastric ulcers, and cholelithiasis.
Industry: Utilized in the development of new antispasmodic drugs and formulations.
Mechanism of Action
Butropium exerts its effects by binding to and blocking muscarinic cholinergic receptors, thereby inhibiting the actions of endogenous acetylcholine . This blockade prevents the activation of these receptors, leading to reduced smooth muscle contractions and decreased gastric acid secretion. The molecular targets include various subtypes of muscarinic receptors, and the pathways involved are primarily related to the parasympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another anticholinergic agent with similar muscarinic receptor antagonist properties.
Hyoscyamine: A tropane alkaloid with antispasmodic and anticholinergic effects.
Scopolamine: Known for its use in motion sickness and its anticholinergic properties.
Uniqueness
Butropium is unique in its specific application for gastrointestinal disorders and its ability to relieve spasmodic pain associated with these conditions. Its chemical structure and pharmacological profile make it particularly effective in targeting muscarinic receptors in the gastrointestinal tract .
Properties
CAS No. |
107080-63-7 |
|---|---|
Molecular Formula |
C28H38NO4+ |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[(1R,5S)-8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C28H38NO4/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3/q+1/t23-,24+,26?,27-,29?/m1/s1 |
InChI Key |
ALVDDLOWVXJXCD-SPRJYOCZSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)[C@H](CO)C4=CC=CC=C4)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C |
Synonyms |
8-Azoniabicyclo[3.2.1]octane, 8-[(4-butoxyphenyl)methyl]-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-, [3(S)-endo]- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


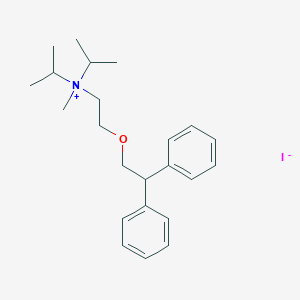
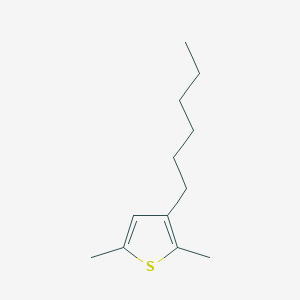
![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
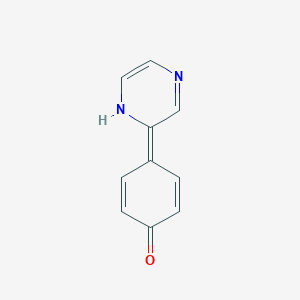
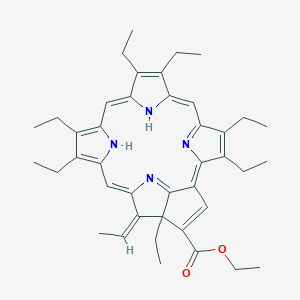
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)

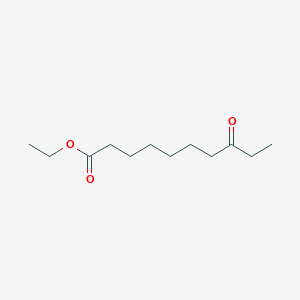
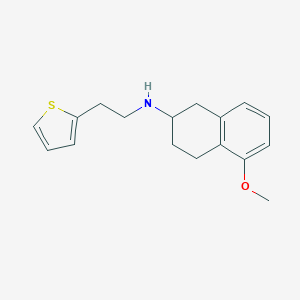
![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)
